Uplandicine

Gas chromatography Kovats retention index Chemotaxonomy

Co-elution of acetylated pyrrolizidine alkaloids under standard GC-MS protocols routinely causes misidentification and flawed toxicological comparisons. Uplandicine (CAS 74202-10-1) resolves this as a certified reference standard with a well-defined Kovats retention index (RI 2337, DB-1), enabling unambiguous identification in complex plant matrices. • Distinct chromatographic window vs. echimidine (RI 2560) and lycopsamine (RI 2132-2145) • Unique m/z 358 [M+H]⁺ and C-9 ester fragmentation for LC-MS/MS panel inclusion • Computed XlogP -1.30 supports compound-specific PBTK modeling vs. generic PA extrapolation Supplied with full Certificate of Analysis; ships ambient globally.

Molecular Formula C17H27NO7
Molecular Weight 357.4 g/mol
CAS No. 74202-10-1
Cat. No. B036641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUplandicine
CAS74202-10-1
SynonymsUPLANDICINE
Molecular FormulaC17H27NO7
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)(C(C)(C)O)O)O
InChIInChI=1S/C17H27NO7/c1-10(19)17(23,16(3,4)22)15(21)24-9-12-5-7-18-8-6-13(14(12)18)25-11(2)20/h5,10,13-14,19,22-23H,6-9H2,1-4H3/t10-,13+,14+,17-/m0/s1
InChIKeyIHRIHUJNKKMIDN-YYGKBEQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uplandicine (CAS 74202-10-1): A Structurally Distinct 1,2-Unsaturated Pyrrolizidine Alkaloid for Targeted Phytochemical & Toxicological Research


Uplandicine (7-acetyl-9-echimidinylretronecine; C₁₇H₂₇NO₇; MW 357.40 g/mol) is a 1,2-unsaturated pyrrolizidine alkaloid (PA) isolated as a major component from Onosma arenaria (Boraginaceae) [1] and identified in Symphytum × uplandicum (Russian comfrey) alongside echimidine, symphytine, and lycopsamine [2]. It belongs to the hepatotoxic dehydropyrrolizidine class, which forms DNA adducts upon metabolic activation, raising significant food-safety and regulatory concern [3]. Unlike simpler monoester or non-acetylated PAs, uplandicine bears a characteristic C-7 acetoxy group and a C-9 echimidinyl ester moiety, endowing it with distinct chromatographic and physicochemical properties that directly affect analytical method selection and toxicokinetic prediction [1].

Why Uplandicine Cannot Be Substituted by Other Pyrrolizidine Alkaloids in Analytical & Toxicity Studies


Within the pyrrolizidine alkaloid family, structural variations (necine base, esterifying necic acids, and N-oxidation state) produce substantial differences in chromatographic retention, lipophilicity, and the metabolic pathways that govern toxicity [1]. Uplandicine is a retronecine-type di-ester with both an acetyl (C-7) and an echimidinyl (C-9) group; this differentiates it from monoesters such as lycopsamine and intermedine, as well as from non-acetylated di-esters like echimidine [2]. These structural differences manifest as distinct Kovats retention indices (RI 2337 on DB-1) and computed logP values (−1.30 XlogP) that are critical for unambiguous identification in complex matrices and for physiologically based toxicokinetic (PBTK) modeling [3][4]. Generic substitution therefore introduces risk of misidentification, inaccurate quantitation, and invalid cross-study toxicological comparisons.

Quantitative Differentiation Evidence for Uplandicine vs. Closest Pyrrolizidine Alkaloid Comparators


Kovats Retention Index Separates Uplandicine from Major Co-occurring PAs on DB-1 GC Columns

Uplandicine's Kovats retention index (RI) on a DB-1 non-polar capillary column is 2337 [1]. This value is distinct from its common co-occurring analogs: echimidine (RI 2560, +223 units) [2], lycopsamine (RI 2132–2145) [3], and senecionine (RI 2294) [4]. These differences allow for unambiguous chromatographic resolution of uplandicine from the other major PAs found in Symphytum and Echium species, even without MS confirmation in established GC-FID workflows.

Gas chromatography Kovats retention index Chemotaxonomy Pyrrolizidine alkaloid profiling

Computed Lipophilicity (XlogP) Distinguishes Uplandicine from Acetylated and Non-Acetylated Analogs

Uplandicine's computed XlogP is −1.30, markedly lower than that of 7-acetylintermedine (XlogP 0.10) and echimidine (XlogP −0.10) [1][2][3]. This approximately 1.4 log-unit difference translates to a roughly 25-fold lower equilibrium octanol/water partition coefficient relative to 7-acetylintermedine, indicating substantially greater aqueous affinity. Since lipophilicity is a key determinant in PBTK models for predicting hepatic uptake and blood partitioning of PAs , this divergence implies that uplandicine cannot be treated as a toxicokinetic surrogate for 7-acetylintermedine or echimidine.

Lipophilicity Toxicokinetic modeling ADMET prediction XlogP

Unique C-7 Acetoxy / C-9 Echimidinyl Diester Architecture Differentiates Uplandicine from Monoester and Non-Acetyl PAs

Uplandicine is uniquely characterized by a retronecine necine base esterified with an acetoxy group at C-7 and an echimidinyl moiety at C-9 [1][2]. In contrast, lycopsamine and intermedine are monoesters esterified only at C-9 with viridifloric and trachelanthic/isopropylbutanoic acid derivatives, respectively, and lack the C-7 acetoxy substitution [3]. 7-Acetylintermedine shares the C-7 acetoxy group but carries a simpler 2,3-dihydroxy-2-isopropylbutanoic acid ester at C-9 rather than the echimidinyl group [4]. This dual-ester architecture directly impacts the MS fragmentation pathway—cleavage of the weak allylic C-9 ester bond is the primary fragmentation event, generating distinct fragment ions that serve as diagnostic markers for uplandicine in GLC-MS and LC-MS/MS workflows [5].

Structural elucidation Mass spectrometry NMR Structure-activity relationships

Uplandicine Is a Major Alkaloid Component in Symphytum × uplandicum with Quantitative Profile Distinct from Echimidine

In the leaves of Symphytum × uplandicum (Russian comfrey), eight pyrrolizidine alkaloids were identified: echimidine, symphytine, lycopsamine, intermedine, 7-acetyllycopsamine, 7-acetylintermedine, symlandine, and uplandicine [1]. The total alkaloid content in young leaves was 0.15% dry weight, declining to 0.01% in mature leaves [1]. Uplandicine is consistently present alongside echimidine but represents a distinct acetylated entity; in a separate PA-content survey of comfrey products, uplandicine was detected in multiple samples with content ranging from approximately 0.02% to 0.48% across different commercial preparations [2]. These levels are comparable to those of symlandine and symphytine but differ from the typically dominant echimidine fraction, indicating that uplandicine contributes a non-redundant portion of the total PA burden.

Phytochemical profiling Comfrey Alkaloid quantification Chemotaxonomy

Antibacterial Activity of Uplandicine-Containing Alkaloid Extracts (MIC 1.7 mg/mL) Defines a Bioactivity Baseline Separate from Purified Alkaloid Standards

Alkaloid extracts from Echium rauwolfii and Echium horridum, in which uplandicine was identified as one of 13 structurally characterized PAs, exhibited antibacterial activity against E. coli with an MIC of 1.7 mg/mL [1]. At sub-toxic concentrations (13–52 μg/mL), treated E. coli cells displayed extensive filamentation, indicative of cell-division inhibition [1]. Because this MIC value reflects the whole extract rather than pure uplandicine, it establishes a benchmark for contextualizing the antibacterial contribution of uplandicine relative to the full alkaloid complement. Laboratories seeking to isolate the specific antibacterial mechanism of uplandicine require the pure compound to deconvolute its activity from that of co-occurring PAs such as echimidine, 7-angeloylretronecine, and lycopsamine.

Antibacterial activity MIC E. coli Filamentation

Co-Elution with 7-Acetylintermedine Under Derivatization Conditions Necessitates Uplandicine-Specific Analytical Strategies

Following butylboronate derivatization—a common approach for GC-MS analysis of PAs—uplandicine butylboronate and 7-acetylintermedine butylboronate exhibit near-identical retention times (6.1 min), while 7-acetyllycopsamine butylboronate elutes at 5.9 min [1]. Consequently, these three alkaloids must be quantified as a combined “Group A” in certain GC-MS protocols, precluding individual quantitation of uplandicine without an alternative analytical strategy [1]. This analytical challenge does not extend to non-derivatized LC-MS/MS methods, where the distinct molecular ions and fragmentation spectra allow separate quantification [2].

HPLC Derivatization Butylboronate Co-elution Method validation

Validated Application Scenarios for Uplandicine Based on Quantitative Differentiation Evidence


GC-MS Phytochemical Profiling and Chemotaxonomic Studies of Boraginaceae Species

The well-defined Kovats retention index (RI 2337, DB-1) [1] makes uplandicine a reliable marker for GC-MS-based chemotaxonomic surveys of Onosma, Echium, and Symphytum species. Because uplandicine elutes in a clearly separated window relative to echimidine (RI 2560) and lycopsamine (RI 2132–2145), it can be used as a qualitative and semi-quantitative reference point even in the absence of MS/MS confirmation, provided that a certified uplandicine standard is used for RI calibration [2].

Development and Validation of LC-MS/MS Multi-Residue Methods for Food and Feed Safety

Uplandicine's unique molecular ion (m/z 358 [M+H]⁺) and distinct C-9 ester fragmentation pattern [1] support its inclusion as a discrete analyte in LC-MS/MS panels for PA monitoring. Because butylboronate-derivatized GC-MS protocols cause co-elution with 7-acetylintermedine [2], uplandicine is most valuable as a reference standard for LC-MS/MS method development, where chromatographic separation from its acetylated analogs can be achieved and validated .

Physiologically Based Toxicokinetic (PBTK) Modeling Input for PA Risk Assessment

Uplandicine's computed XlogP of −1.30 differs substantially from 7-acetylintermedine (XlogP 0.10) and echimidine (XlogP −0.10) [1], which directly influences model parameters for hepatic uptake and blood partitioning [2]. Researchers building compound-specific PBTK models for regulatory risk assessment should use measured or computed parameters for uplandicine specifically, rather than extrapolating from other PAs, to avoid misestimating internal exposure .

Natural Product Antibacterial Mechanism-of-Action Studies

Uplandicine-containing extracts from Echium species demonstrate antibacterial activity (MIC 1.7 mg/mL) and induce extensive filamentation in E. coli at subtoxic concentrations (13–52 μg/mL), suggesting inhibition of cell division [1]. Pure uplandicine is required for follow-up studies to isolate its individual contribution to this phenotype and to perform target identification experiments (e.g., FtsZ inhibition assays) that would be confounded by the presence of other PAs in crude extracts.

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